molecular formula C21H34N2O2Si B14181503 methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate

methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate

Cat. No.: B14181503
M. Wt: 374.6 g/mol
InChI Key: XZDWPBYRPOUMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate is a complex organic compound that features a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate typically involves multiple steps

    Formation of Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Triisopropylsilyl Group: This is usually achieved through a silylation reaction using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole.

    Esterification: The final step involves the esterification of the butanoic acid derivative with methanol in the presence of a catalyst like sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triisopropylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate
  • Ethyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate

Uniqueness

Methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate is unique due to the presence of the triisopropylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C21H34N2O2Si

Molecular Weight

374.6 g/mol

IUPAC Name

methyl 4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]butanoate

InChI

InChI=1S/C21H34N2O2Si/c1-15(2)26(16(3)4,17(5)6)23-14-12-19-18(11-13-22-21(19)23)9-8-10-20(24)25-7/h11-17H,8-10H2,1-7H3

InChI Key

XZDWPBYRPOUMNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)CCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.